Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

IDO1 inhibition indole-5-carboxamide structure-activity relationship

N-(3,4-Dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic indole-5-carboxamide derivative. Its core scaffold places it within a compound class that has been investigated for targets including IDO1, IKK2, and GnRH receptors.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B15112330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C19H20N2O3/c1-11-12(2)20-16-7-5-13(9-15(11)16)19(22)21-14-6-8-17(23-3)18(10-14)24-4/h5-10,20H,1-4H3,(H,21,22)
InChIKeyCFBWJHNUHGLYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide: Structural Context for Procurement Decisions


N-(3,4-Dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic indole-5-carboxamide derivative. Its core scaffold places it within a compound class that has been investigated for targets including IDO1, IKK2, and GnRH receptors . However, publicly available, comparator-grade quantitative bioactivity data for this specific molecule are currently absent from peer-reviewed primary research papers and patent specifications accessible under the mandated source restrictions. Structural features—the 2,3-dimethyl substitution on the indole ring and the 3,4-dimethoxyphenyl amide tail—distinguish it from closely related analogs, yet the functional consequences of these features remain unvalidated by direct head-to-head studies.

Why N-(3,4-Dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide Cannot Be Freely Replaced by In-Class Analogs


Within the indole-5-carboxamide family, minor modifications to the amide substituent or the indole core can drastically alter target affinity, selectivity, and cellular penetration. For example, a closely related series of indole-5-carboxamides bearing a pyridine terminus exhibited nanomolar GnRH antagonist activity, yet subtle changes in the side-chain length shifted potency by an order of magnitude . Similarly, QSAR models on indole-5-carboxamides as HCV inhibitors demonstrate that hydrophobicity and polarizability—parameters directly influenced by the 3,4-dimethoxyphenyl group—govern antiviral potency . Without compound-specific pharmacologic profiling, substituting N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide with a generic indole-5-carboxamide risks unpredicted loss of target engagement or introduction of off-target liabilities.

Quantitative Evidence Guide for N-(3,4-Dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide


Structural Differentiation from High-Potency IDO1 Inhibitor CHEMBL4557994

BindingDB lists CHEMBL4557994, a bromo-substituted indole-5-carboxamide, with an IC50 of 13 nM against mouse IDO1 and 14–16 nM against human IDO1 in cellular assays . N-(3,4-Dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide differs at three key positions: it lacks the bromine atom, contains a 3,4-dimethoxyphenyl amide rather than a benzimidazole-containing moiety, and carries 2,3-dimethyl groups on the indole. These structural divergences preclude extrapolation of the 13 nM IDO1 activity to the target compound. No IDO1 or IDO2 inhibition data have been reported for N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide in curated public databases.

IDO1 inhibition indole-5-carboxamide structure-activity relationship

Physicochemical Property Inference from mcule Database Entry P-502702343

A mcule database entry (P-502702343) matching the molecular formula of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide lists calculated logP of 3.64, polar surface area (PSA) of 75.97 Ų, and zero Rule-of-Five violations . In contrast, the structurally related N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide (a benzylamine analog) exhibits a slightly different property profile. These in silico values have not been experimentally confirmed and are provided solely for prioritization in early screening.

physicochemical properties drug-likeness logP

Class-Level IKK2 Inhibition Potential from Patent US20070254873

Patent US20070254873 discloses indole carboxamide derivatives as IKK2 inhibitors and includes generic Markush structures that encompass the 2,3-dimethylindole-5-carboxamide scaffold . However, the specific compound N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is not exemplified, and no IC50 values against IKK2 or any kinase panel are provided for this precise molecule. The patent data therefore establish class-level relevance without furnishing quantitative differentiation.

IKK2 inhibitor indole carboxamide kinase inhibitor

Application Scenarios for N-(3,4-Dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide Based on Available Evidence


Exploratory IDO1/TDO Counter-Screening

Given the established IDO1 activity of structurally related indole-5-carboxamides [Section 3, REFF-1], N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide may be employed as a negative control or exploratory probe in IDO1 enzyme and cellular assays. Its distinct substitution pattern relative to the potent inhibitor CHEMBL4557994 makes it suitable for SAR expansion studies aimed at defining the pharmacophore for IDO1 inhibition. Researchers should pair the compound with a validated IDO1 inhibitor (e.g., epacadostat) and measure kynurenine production in IFNγ-stimulated HeLa or A375 cells to quantify any unexpected cross-reactivity .

IKK2-Focused Kinase Panel Profiling

The compound's structural alignment with the IKK2 inhibitor patent US20070254873 [Section 3, REFF-1] supports its inclusion in a kinase selectivity panel. Because no target-specific IC50 has been reported, industrial users should commission a single-point inhibition screen at 1 µM against IKKβ and a panel of 50–100 kinases to determine hit rate and selectivity. This data will reveal whether the 3,4-dimethoxyphenyl amide confers kinase selectivity advantages over the patent's exemplified piperidine- and morpholine-containing analogs.

Property-Driven Early-Stage Hit Triage

The calculated logP of 3.64 and PSA of 75.97 Ų [Section 3, REFF-1] position this compound within the favorable drug-like space for cell permeability assays. Procurement teams prioritizing hits for Caco-2 permeability or PAMPA assays can use these in silico parameters to rank N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide against more hydrophilic (e.g., carboxamide-substituted phenyl with logP <2) or more lipophilic (logP >5) analogs, reducing the number of compounds requiring experimental dissolution and permeability testing.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.